Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a chemical compound with the molecular formula C12H21NO4S. It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an acrylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate typically involves the reaction of piperidine derivatives with acrylate esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine derivative, followed by the addition of the acrylate ester. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the acrylate ester can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)propionate: Similar structure but with a propionate ester instead of an acrylate ester.
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)butyrate: Similar structure but with a butyrate ester instead of an acrylate ester.
Uniqueness
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acrylate ester allows for additional reactivity compared to its propionate and butyrate analogs, making it a versatile compound for various applications .
Properties
CAS No. |
937282-79-6 |
---|---|
Molecular Formula |
C12H21NO4S |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
propan-2-yl 3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C12H21NO4S/c1-10(2)17-12(14)5-4-11-6-8-13(9-7-11)18(3,15)16/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
SNNFLRDFJJCFJQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1CCN(CC1)S(=O)(=O)C |
SMILES |
CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |
Canonical SMILES |
CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.